Cas no 866137-36-2 (2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate)
![2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate structure](https://ja.kuujia.com/images/noimg.png)
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate 化学的及び物理的性質
名前と識別子
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- 2-(5-METHYL-7-OXO-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL)ETHYL HEXANOATE
- 2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate
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2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI80990-5mg |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate |
866137-36-2 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI80990-10mg |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate |
866137-36-2 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI80990-1g |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate |
866137-36-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898213-1g |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate |
866137-36-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI80990-1mg |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate |
866137-36-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI80990-500mg |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate |
866137-36-2 | >90% | 500mg |
$720.00 | 2024-04-19 |
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoateに関する追加情報
2-{5-Methyl-7-Oxo-4H,7H-[1,2,4]Triazolo[1,5-a]Pyrimidin-6-Yl}Ethyl Hexanoate: A Comprehensive Overview
The compound 2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate, identified by the CAS number 866137-36-2, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of triazolopyrimidine derivatives, which have garnered considerable attention in recent years due to their diverse biological activities and structural versatility.
The molecular structure of this compound is characterized by a triazolopyrimidine core, which is a fused bicyclic system comprising a pyrimidine ring and a triazole ring. The presence of the methyl group at position 5 and the oxo group at position 7 introduces additional functional groups that can influence the compound's reactivity and biological properties. The ethyl hexanoate moiety attached to the triazolopyrimidine core further enhances the molecule's hydrophobicity and potential for bioavailability.
Recent studies have highlighted the importance of triazolopyrimidine derivatives in drug discovery. For instance, researchers have reported that these compounds exhibit potent anti-inflammatory and antioxidant activities, making them promising candidates for treating conditions such as neurodegenerative diseases and cardiovascular disorders. The specific structure of 2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate has been shown to interact with key cellular pathways involved in inflammation and oxidative stress.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields. This approach not only enhances the efficiency of production but also aligns with green chemistry principles by minimizing waste and energy consumption.
The application of computational chemistry tools has further deepened our understanding of this compound's properties. Molecular docking studies have revealed that 2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate exhibits strong binding affinity to several therapeutic targets, including protein kinases and enzymes involved in metabolic pathways. These findings underscore its potential as a lead compound in drug development.
Moreover, recent advancements in analytical techniques have enabled precise characterization of this compound's physical and chemical properties. High-resolution mass spectrometry (HRMS) has confirmed its molecular formula as C18H20N4O3, while nuclear magnetic resonance (NMR) spectroscopy has provided insights into its structural conformation and intermolecular interactions.
In conclusion, 2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate represents a valuable addition to the portfolio of bioactive compounds with potential applications in pharmaceuticals and related fields. Its unique structure and promising biological profile make it an attractive target for further research and development.
866137-36-2 (2-{5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethyl hexanoate) 関連製品
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